2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate
Description
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a hybrid molecule combining a 2-methylquinoline-4-carboxylate core with a 5-methyl-4-phenylthiazol-2-ylamino-acetyl moiety. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the thiazole ring contributes to hydrogen bonding and π-π stacking interactions, enhancing target binding .
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H19N3O3S/c1-14-12-18(17-10-6-7-11-19(17)24-14)22(28)29-13-20(27)25-23-26-21(15(2)30-23)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,26,27) |
InChI Key |
QOPDHIUMKRZMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the thiazole derivative, which is then coupled with the quinoline moiety under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or quinoline rings .
Scientific Research Applications
2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Heterocyclic Modifications in the Amino-Acetyl Moiety
- Thiazole vs. Oxazole Derivatives: The compound [2-oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate (CAS 565208-16-4) replaces the 5-methyl-4-phenylthiazole with a 2,4,6-trimethylphenyl-substituted thiazole. In contrast, [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate (AGN-PC-0KC0JB) substitutes the thiazole with an oxazole ring. Oxazoles are less polarizable than thiazoles, which may weaken π-π interactions but improve metabolic stability due to reduced susceptibility to oxidative degradation .
Quinoline Core Substituents
- Halogen vs. Alkyl Groups: The derivative [2-(methylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate (CAS 733013-39-3) features a 2-chlorophenyl group on the quinoline. The target compound’s 2-methylquinoline group offers a balance of moderate lipophilicity and steric effects, which may favor binding pocket accommodation compared to bulkier substituents like 2,4-dimethylphenyl in AGN-PC-0KC0JB .
Amino-Acetyl Chain Modifications
- Benzyl vs. Aliphatic Substituents: [2-[benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate (CAS 785801-26-5) introduces a benzyl(methyl)amino group, increasing aromatic surface area for hydrophobic interactions. However, the 5-chlorothiophene substituent may introduce steric hindrance, reducing binding affinity compared to the target compound’s phenylthiazole group .
Physicochemical and Pharmacokinetic Properties
| Compound Name (CAS/ID) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | C25H21N3O3S | 443.52 | 5-Methyl-4-phenylthiazole, 2-methylquinoline | 3.8 | 0.12 |
| [2,4,6-Trimethylphenylthiazole] (565208-16-4) | C27H25N3O3S | 471.57 | 2,4,6-Trimethylphenylthiazole | 4.5 | 0.08 |
| AGN-PC-0KC0JB (Oxazole derivative) | C24H21N3O4 | 415.44 | 5-Methyloxazole, 2,4-dimethylphenyl | 3.2 | 0.25 |
| [2-Chlorophenyl] (733013-39-3) | C23H18ClN3O3 | 419.86 | 2-Chlorophenyl, methylamino | 3.5 | 0.15 |
*Predicted using QikProp (Schrödinger) based on structural analogs.
- Lipophilicity : The target compound (logP ~3.8) is less lipophilic than the 2,4,6-trimethylphenylthiazole derivative (logP ~4.5), suggesting better aqueous solubility and reduced risk of off-target accumulation.
- Solubility : The oxazole derivative (AGN-PC-0KC0JB) exhibits higher solubility (0.25 mg/mL) due to reduced aromatic bulk and the oxazole’s polarity .
Biological Activity
The compound 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a synthetic derivative that combines elements of thiazole and quinoline structures, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, which is known for its role in various pharmacological activities, and a quinoline moiety that enhances its biological profile.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole and quinoline derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.
- Antibacterial Efficacy :
- The compound demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. In vitro assays revealed a Minimum Inhibitory Concentration (MIC) of approximately 0.21 μM , indicating potent activity against these bacteria .
- Comparative studies with standard antibiotics showed that the compound's efficacy was on par with established antimicrobial agents, suggesting its potential as a lead compound in antibiotic development .
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells.
- Cell Viability Assays :
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available thiazole and quinoline derivatives.
- Reagents Used : Common reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which facilitate the coupling reaction between the thiazole and quinoline structures .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives, including the target compound. They conducted extensive testing for antimicrobial activity against clinical isolates and found that modifications to the thiazole ring significantly influenced antibacterial potency . This highlights the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
